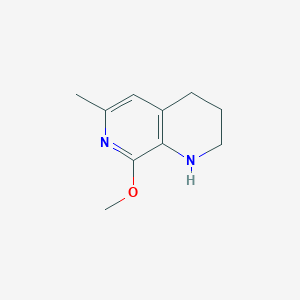

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine

Description

Properties

IUPAC Name |

8-methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7-6-8-4-3-5-11-9(8)10(12-7)13-2/h6,11H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAANLQQQFWJNSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)OC)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Optical Purity and Yield Data (From Asymmetric Route)

| Compound Step | Optical Purity (ee %) | Isolated Yield (%) | Notes |

|---|---|---|---|

| Enantioselective transfer hydrogenation product | >98.8 | 87 | High optical purity, key stereogenic center established |

| Overall synthesis yield | - | ~25 | Improved from original 4% yield |

UV Spectral Data (From Doebner Reaction Derivatives)

| Compound | λ_max (nm) | Notes |

|---|---|---|

| 6-Methyl-2-aminopyridine derivatives | 238, 336 | Characteristic maxima for tetrahydronaphthyridine ring system |

| Methoxy-substituted benzaldehyde derivatives | Improved yield | UV confirms substitution effect |

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine derivatives with different functional groups.

Reduction: Further reduction can lead to fully saturated naphthyridine compounds.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various functionalized naphthyridine derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Isomerism

6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine (CAS: CID 72214561)

- Structure : Methoxy at position 6; tetrahydro-1,5-naphthyridine core.

- Key Differences : The 1,5-naphthyridine isomer and methoxy positioning alter electronic distribution compared to the 1,7-naphthyridine scaffold. The 1,5-isomer may exhibit distinct binding affinities due to altered nitrogen atom orientations ().

- Synthesis: Prepared via nucleophilic substitution or catalytic hydrogenation, similar to methods in for dihydro-naphthyridinones.

2-Methyl-5,6,7,8-tetrahydro-1,7-naphthyridine (CAS: 1196146-61-8)

- Structure : Methyl at position 2; tetrahydro-1,7-naphthyridine core.

- Key Differences: Substituent position (C2 vs. C6) impacts steric hindrance and lipophilicity.

- Applications : Used as a building block in drug discovery, highlighting the versatility of alkylated 1,7-naphthyridines ().

6-Chloro-1,2,3,4-tetrahydro-2,7-naphthyridine Hydrochloride (CAS: 1335053-26-3)

- Structure : Chloro at position 6; tetrahydro-2,7-naphthyridine core.

- Reactivity : Chloro groups enable cross-coupling reactions (e.g., Suzuki), whereas methoxy groups are more suited for demethylation or O-alkylation ().

Pharmacological and Physicochemical Properties

Notes:

- logP : Methoxy groups reduce lipophilicity compared to methyl or chloro substituents.

- Solubility : 1,5-Naphthyridine isomers (e.g., CID 72214561) exhibit higher aqueous solubility due to altered dipole moments ().

- Pharmacology : Methoxy and methyl groups in 1,7-naphthyridines are associated with 5-HT receptor interactions, as seen in 6-methoxytetrahydro-β-carboline derivatives ().

Biological Activity

8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine (CAS No. 1517043-47-8) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: CHNO

Molecular Weight: 178.23 g/mol

IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various studies focusing on its effects on cancer cells, anti-inflammatory properties, and neuroprotective effects.

Anticancer Properties

Research indicates that compounds related to naphthyridine exhibit significant anticancer activity. For instance:

- Mechanism of Action: Naphthyridine derivatives have been shown to induce apoptosis in cancer cells. They achieve this through the activation of intrinsic apoptotic pathways and modulation of cell cycle checkpoints.

- Case Study: A study demonstrated that certain naphthyridine derivatives inhibited the proliferation of human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC values ranging from 10 to 20 µM .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HeLa | 15 |

| This compound | MCF-7 | 18 |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects:

- Mechanism: It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests a potential application in treating inflammatory diseases.

- Case Study: In an experimental model of colitis in rats, treatment with naphthyridine derivatives led to a significant decrease in inflammatory markers and improved histological scores .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties:

- Mechanism: The compound appears to exert protective effects against oxidative stress-induced neuronal damage by enhancing antioxidant defenses and reducing apoptosis in neuronal cells.

Q & A

Basic: What are the established synthetic routes for 8-Methoxy-6-methyl-1,2,3,4-tetrahydro-1,7-naphthyridine, and what analytical methods are critical for verifying its structural integrity?

Methodological Answer:

Synthetic routes often involve cyclization of precursor molecules, catalytic dehydrogenation, and functional group manipulation. For example, cyclization of ethyl 5-hydroxy-1,2,3,4-tetrahydro-1,7-naphthyridine derivatives using methoxide bases (e.g., MeONa/MeOH) can yield methoxy-substituted products . Key analytical methods include:

- NMR spectroscopy (1H/13C) to confirm substitution patterns and ring saturation .

- IR spectroscopy to identify functional groups (e.g., hydroxyl, carbonyl) .

- Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .

Advanced: How can computational chemistry be integrated with experimental approaches to optimize reaction pathways for naphthyridine derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can predict reaction energetics and transition states, while machine learning models analyze experimental datasets to identify optimal conditions. For instance, ICReDD’s framework combines computational reaction path searches with high-throughput experimentation to reduce trial-and-error cycles . Key steps:

- Use computational screening to prioritize substituents or catalysts (e.g., Pd-based systems for deacyloxylation ).

- Validate predictions via controlled experiments (e.g., temperature gradients, solvent polarity tests) .

Basic: What are the common substitution patterns observed in 1,7-naphthyridine derivatives, and how do they influence physicochemical properties?

Methodological Answer:

Common substitutions include:

- Methoxy groups at position 8, enhancing solubility and hydrogen-bonding potential .

- Methyl groups at position 6, increasing steric bulk and metabolic stability .

- Amino/hydrazino groups at positions 6 or 8, enabling further functionalization (e.g., diazotization ).

Substitutions alter logP values, dipole moments, and bioavailability, as demonstrated in antimicrobial activity studies .

Advanced: What methodological strategies are recommended for resolving contradictory biological activity data between in vitro and in vivo studies of naphthyridine-based compounds?

Methodological Answer:

- Cross-validation : Replicate in vitro assays (e.g., disc diffusion ) under varying conditions (pH, temperature).

- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) to explain in vivo discrepancies.

- Dose-response studies : Compare minimum inhibitory concentrations (MICs) across models .

- Data triangulation : Combine transcriptomic/proteomic data with phenotypic results .

Basic: What catalytic systems have been successfully employed in hydrogenation/dehydrogenation steps during naphthyridine synthesis?

Methodological Answer:

- Pd/C under H2 atmosphere for debenzylation or ring saturation .

- Et3SiH with Pd catalysts for selective deacyloxylation .

- Bis(dibenzylideneacetone)palladium for amidolysis reactions (e.g., introducing piperazine moieties ).

Advanced: How should researchers approach the optimization of reaction conditions for multi-step syntheses involving sensitive functional groups in tetrahydro-naphthyridine systems?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading) .

- In situ monitoring : Employ techniques like FTIR or HPLC to track intermediate stability.

- Protecting group strategies : Use acid-labile groups (e.g., trifluoroacetyl) for amine protection during harsh conditions .

Basic: What are the key considerations for selecting appropriate protecting groups during functionalization of tetrahydro-1,7-naphthyridine core structures?

Methodological Answer:

- Compatibility : Avoid groups that interfere with subsequent reactions (e.g., benzyl groups may hinder hydrogenation ).

- Stability under conditions : Use tert-butoxycarbonyl (Boc) for amine protection in acidic environments .

- Ease of removal : Trifluoromethanesulfonyl (Tf) groups facilitate mild deprotection .

Advanced: What advanced spectroscopic techniques beyond routine NMR are required to characterize complex substitution patterns in polycyclic naphthyridine derivatives?

Methodological Answer:

- 2D NMR (COSY, NOESY) to resolve overlapping signals in diastereomeric mixtures .

- X-ray crystallography for absolute configuration determination .

- High-resolution MS (HRMS) with tandem MS/MS for isomer differentiation .

Basic: How do solvent polarity and temperature gradients impact cyclization efficiency in naphthyridine ring formation?

Methodological Answer:

- Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions .

- Elevated temperatures (80–100°C) accelerate ring closure but may promote side reactions (e.g., oxidation ).

- Low-temperature quenching (0–5°C) preserves sensitive intermediates during workup .

Advanced: What statistical experimental design frameworks are most appropriate for developing robust separation protocols for naphthyridine isomers?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.